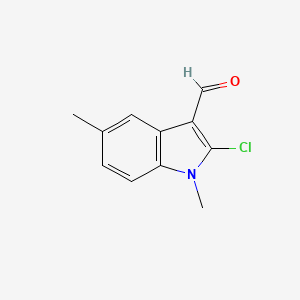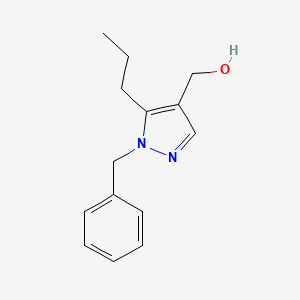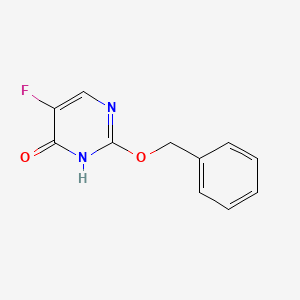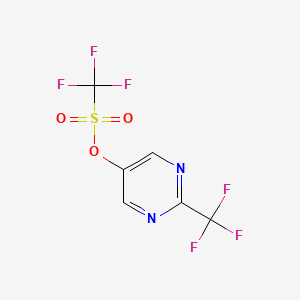![molecular formula C12H15ClOS B8487014 3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one](/img/structure/B8487014.png)
3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one
描述
3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one is an organic compound that belongs to the class of cyclopentathiophenes This compound is characterized by the presence of a chloro group, a dimethyl-substituted cyclopentathiophene ring, and a propanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one typically involves multi-step organic reactions. One common method involves the chlorination of a precursor compound, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also crucial in industrial production to minimize the impact on workers and the environment.
化学反应分析
Types of Reactions
3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
科学研究应用
3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 3-Chloro-1-(5,5-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)ethanone
- 3-Chloro-1-(5,5-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butan-1-one
Uniqueness
Compared to similar compounds, 3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one has unique structural features that may confer distinct chemical and biological properties. Its specific arrangement of functional groups and ring structure can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
属性
分子式 |
C12H15ClOS |
|---|---|
分子量 |
242.77 g/mol |
IUPAC 名称 |
3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C12H15ClOS/c1-12(2)6-8-5-10(9(14)3-4-13)15-11(8)7-12/h5H,3-4,6-7H2,1-2H3 |
InChI 键 |
LWTOCVPMOQGEPT-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(C1)SC(=C2)C(=O)CCCl)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[N-imidazoyl]benzonitrile](/img/structure/B8486932.png)
![2-(Benzylsulfanyl)-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B8486942.png)




![4,4,5,5-Tetramethyl-2-(2,2,4-trifluorobenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane](/img/structure/B8486969.png)



![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[(2-methoxyethoxy)methyl]-,methyl ester](/img/structure/B8487003.png)


![2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B8487030.png)
